molecular formula C17H24N3O3PS3 B12073683 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole CAS No. 287197-11-9

3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole

Cat. No.: B12073683
CAS No.: 287197-11-9
M. Wt: 445.6 g/mol
InChI Key: NTLASTSVFHAITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core, an oxadiazole ring, and a dithiolan-2-yl phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and dithiolan-2-yl phenyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring and dithiolan-2-yl phenyl group sets it apart from other similar compounds, providing unique reactivity and binding characteristics .

Properties

CAS No.

287197-11-9

Molecular Formula

C17H24N3O3PS3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl-ethoxyphosphoryl]propan-2-amine

InChI

InChI=1S/C17H24N3O3PS3/c1-4-22-24(21,20-12(2)3)27-11-15-18-16(19-23-15)13-5-7-14(8-6-13)17-25-9-10-26-17/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

NTLASTSVFHAITA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(C)C)SCC1=NC(=NO1)C2=CC=C(C=C2)C3SCCS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.